2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. This particular compound features an amino group at the 2-position of the benzothiazole ring and an ethan-1-ol group attached via an oxygen atom at the 4-position. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol typically involves the reaction of 2-amino-1,3-benzothiazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and tosylates under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(2-Alkylamino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzothiazole: Lacks the ethan-1-ol group but shares the benzothiazole core structure.
2-[(2-Amino-1,3-thiazol-4-yl)oxy]ethan-1-ol: Similar structure but with a thiazole ring instead of a benzothiazole ring.
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]acetic acid: Contains an acetic acid group instead of an ethan-1-ol group
Uniqueness
2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol is unique due to the presence of both the benzothiazole ring and the ethan-1-ol group, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
73533-00-3 |
---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-[(2-amino-1,3-benzothiazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C9H10N2O2S/c10-9-11-8-6(13-5-4-12)2-1-3-7(8)14-9/h1-3,12H,4-5H2,(H2,10,11) |
InChI Key |
DMOZSOOAODRJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.